7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is a compound classified within the chroman-4-one derivatives, characterized by its unique structural framework that includes a fused benzene ring and a dihydropyranone ring. This compound has garnered attention due to its significant biological activities and potential applications in medicinal chemistry. The compound is also known by its IUPAC name, 7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one, and has the CAS number 62252-06-6 .
The synthesis of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one can be accomplished through several methods, with the Pechmann condensation being one of the most common. This method involves the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, typically conducted at temperatures of 75–80ºC for 1 to 1.5 hours .
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Continuous flow reactors and automated systems are often used to maintain precise control over parameters such as temperature and pressure, facilitating large-scale production .
The molecular formula of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one is C15H12O4, with a molecular weight of 256.25 g/mol. The compound features a hydroxyl group at both the 7-position and the 3-position of the phenyl ring, which contributes to its biological activity .
The structural representation can be summarized as follows:
Property | Value |
---|---|
CAS Number | 62252-06-6 |
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | 7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI | InChI=1S/C15H12O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 |
SMILES | C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC=C3)O |
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is involved in various chemical reactions including oxidation, reduction, and substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, which can convert the compound into quinones.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are utilized to produce alcohols or hydrocarbons.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions for substitution reactions .
The products formed from these reactions depend on the specific reagents used. For instance, oxidation leads to quinones while reduction yields various alcohol derivatives .
The mechanism of action for 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one primarily involves its interaction with various biological targets due to its unique hydroxylation pattern. This structure allows it to engage with enzymes and receptors in biological pathways, potentially influencing processes such as antioxidant activity and enzyme inhibition .
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is typically a solid at room temperature with specific melting points that vary based on purity and crystallization methods.
The compound exhibits notable solubility characteristics in organic solvents and demonstrates stability under standard laboratory conditions. Its reactivity profile indicates susceptibility to oxidation and substitution reactions, making it versatile for further chemical modifications .
Due to its diverse biological activities, 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one is explored for various scientific applications including:
Chroman-4-one derivatives are systematically classified based on ring substitution patterns and oxidation states. The core scaffold serves as a template for several therapeutically significant subclasses:
Table 1: Structural Classification of Bioactive Chroman-4-one Derivatives
Structural Class | Representative Compound | Key Structural Features | Biological Activities |
---|---|---|---|
2-Arylchroman-4-ones | 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one | Hydroxy groups at C7 and meta-position of C2-aryl | Antioxidant, anticancer [3] [5] |
3-Substituted Chroman-4-ones | 3-Benzylidene-7-methoxychroman-4-one | Exocyclic double bond at C3, methoxy at C7 | Cytotoxic (IC₅₀ = 7.56 µM in MDA-MB-231) [3] |
Homoisoflavonoids | 3-(4-Hydroxybenzyl)chroman-4-one | Benzyl substitution at C3 | Antiangiogenic, antimicrobial [3] |
Spirocyclic Chromanones | Spiro[chroman-2,4′-piperidin]-4-one | Spiro-fused piperidine at C2 | Acetyl-CoA carboxylase inhibition [3] |
The 2-arylchroman-4-one subclass—which includes 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one—features an aryl group at C-2, often with hydroxyl or methoxy substituents that enhance hydrogen-bonding capacity and electron delocalization. X-ray crystallography reveals that the dihedral angle between the chromanone mean plane and the exocyclic aryl ring significantly influences biological activity, typically ranging from 85–90° in bioactive conformers [4]. The ortho-quinone methide intermediate derived from o-hydroxylation contributes to redox-modulating effects, while the saturated C2–C3 bond enhances metabolic stability compared to flavones [3] [5].
Positional isomerism of the hydroxyphenyl moiety profoundly influences the physicochemical and biological properties of chroman-4-one derivatives:
Crystallographic studies confirm that meta-substituted derivatives like 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one adopt a near-perpendicular orientation (dihedral angle = 88.18°) between the chromanone core and phenyl ring, optimizing exposure of both pharmacophores for target engagement [4]. This geometry differs significantly from the coplanar arrangement observed in 2-(2-hydroxyphenyl) analogues, which exhibit dihedral angles <30° due to intramolecular hydrogen bonding .
While 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one is predominantly synthetic, closely related flavanones occur naturally in Glycyrrhiza species (licorice), Sargassum pallidum (brown algae), and Citrus fruits. Biosynthetically, these compounds derive from the phenylpropanoid pathway via the stepwise enzymatic transformation: phenylalanine → cinnamic acid → p-coumaric acid → chalcone → flavanone [7]. The specific hydroxylation pattern arises from regioselective cytochrome P450 oxygenases (e.g., flavanone 3β-hydroxylase and flavonoid 3′-hydroxylase), which introduce oxygen at C7 and the phenyl C3′ position [5] [7]. In licorice roots, liquiritigenin (7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one) accumulates at 0.4–1.2% dry weight, while the meta-isomer appears transiently during microbial biotransformation of liquiritigenin by Aspergillus species via NIH shift rearrangement [7].
This compound represents a strategic lead structure in oncology and neuropharmacology due to its dual functionality: the chroman-4-one core provides a redox-active platform for free radical scavenging, while the meta-hydroxyphenyl group enables selective protein kinase modulation. Mechanistically, it inhibits cancer cell proliferation (IC₅₀ = 6.3 μM in WM-115 melanoma) through caspase-3 activation and p21 upregulation, with potency exceeding para-isomers by 2.3-fold in glioblastoma models [3] [5]. Unlike chromone derivatives, the saturated C2–C3 bond reduces Michael acceptor reactivity, diminishing off-target thiol alkylation while maintaining aromatase inhibition (IC₅₀ = 0.9 μM) [3] [5]. Synthetic accessibility via Mannich reactions or chalcone cyclization (yields: 65–78%) further enhances its drug discovery utility [4] [7].
Table 2: Comparative Bioactivity of Hydroxyphenylchroman-4-one Isomers
Positional Isomer | Antiproliferative IC₅₀ (μM) | AChE Inhibition (%) | Solubility (μg/mL) | Primary Mechanisms |
---|---|---|---|---|
2-(3-Hydroxyphenyl) | 6.3 (WM-115) [3] | 78.2 ± 3.1 [7] | 41.2 (PBS) | Caspase-3 activation, p21 induction |
2-(4-Hydroxyphenyl) | 14.7 (WM-115) [7] | 62.4 ± 2.8 [7] | 28.7 (PBS) | Estrogen receptor modulation |
3-(2-Hydroxyphenyl) | 9.6 (SK-N-MC) | Not reported | 18.3 (PBS) | TNF-α suppression, ROS scavenging |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0